molecular formula C12H16O3 B14484353 2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol CAS No. 64623-52-5

2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol

Katalognummer: B14484353
CAS-Nummer: 64623-52-5
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: OMHFRHWSNYVWCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a methoxy group and a methyl group attached to a phenoxy ring, along with a butenol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol typically involves the reaction of 2-methoxy-4-methylphenol with an appropriate butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methoxyphenoxy)ethanol
  • 2-(4-Methylphenoxy)butanol
  • 2-(2-Methoxy-4-methylphenoxy)ethanol

Uniqueness

2-(2-Methoxy-4-methylphenoxy)but-3-en-1-ol is unique due to the combination of its methoxy and methyl groups on the phenoxy ring, along with the butenol side chain. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

64623-52-5

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-(2-methoxy-4-methylphenoxy)but-3-en-1-ol

InChI

InChI=1S/C12H16O3/c1-4-10(8-13)15-11-6-5-9(2)7-12(11)14-3/h4-7,10,13H,1,8H2,2-3H3

InChI-Schlüssel

OMHFRHWSNYVWCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC(CO)C=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.